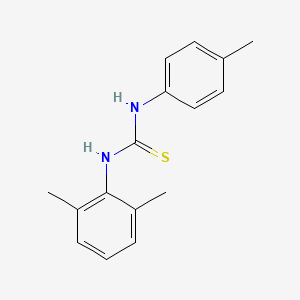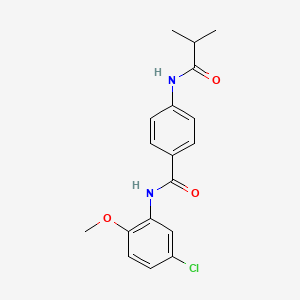
N-(5-chloro-2-methoxyphenyl)-4-(isobutyrylamino)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-chloro-2-methoxyphenyl)-4-(isobutyrylamino)benzamide, also known as CI-994, is a small molecule inhibitor of histone deacetylases (HDACs). It has been shown to have potential therapeutic applications in cancer, neurodegenerative diseases, and other conditions. In
Wissenschaftliche Forschungsanwendungen
N-(5-chloro-2-methoxyphenyl)-4-(isobutyrylamino)benzamide has been extensively studied for its potential therapeutic applications in cancer. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, and to enhance the efficacy of other anticancer agents. In addition to cancer, N-(5-chloro-2-methoxyphenyl)-4-(isobutyrylamino)benzamide has also been studied for its potential therapeutic applications in neurodegenerative diseases such as Alzheimer's and Huntington's disease, as well as in viral infections such as HIV.
Wirkmechanismus
N-(5-chloro-2-methoxyphenyl)-4-(isobutyrylamino)benzamide works by inhibiting the activity of HDACs, which are enzymes that remove acetyl groups from histone proteins. This leads to the repression of gene transcription and can contribute to the development of cancer and other diseases. By inhibiting HDACs, N-(5-chloro-2-methoxyphenyl)-4-(isobutyrylamino)benzamide can restore the acetylation of histone proteins, leading to the activation of tumor suppressor genes and the inhibition of oncogenes.
Biochemical and Physiological Effects
In addition to its effects on gene transcription, N-(5-chloro-2-methoxyphenyl)-4-(isobutyrylamino)benzamide has been shown to have other biochemical and physiological effects. It can induce the expression of heat shock proteins, which can protect cells from stress and damage. It can also inhibit the activity of NF-κB, a transcription factor that is involved in inflammation and immune responses.
Vorteile Und Einschränkungen Für Laborexperimente
N-(5-chloro-2-methoxyphenyl)-4-(isobutyrylamino)benzamide has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. It has been extensively studied, and its mechanism of action is well understood. However, there are also some limitations to using N-(5-chloro-2-methoxyphenyl)-4-(isobutyrylamino)benzamide in lab experiments. It can have off-target effects on other enzymes besides HDACs, which can complicate the interpretation of results. It can also have cytotoxic effects on non-cancerous cells, which can limit its therapeutic potential.
Zukünftige Richtungen
There are several future directions for research on N-(5-chloro-2-methoxyphenyl)-4-(isobutyrylamino)benzamide. One area of interest is the development of more selective HDAC inhibitors that can target specific isoforms of HDACs. Another area of interest is the combination of N-(5-chloro-2-methoxyphenyl)-4-(isobutyrylamino)benzamide with other anticancer agents to enhance their efficacy. Finally, there is interest in exploring the potential therapeutic applications of N-(5-chloro-2-methoxyphenyl)-4-(isobutyrylamino)benzamide in other diseases besides cancer, such as neurodegenerative diseases and viral infections.
Conclusion
In conclusion, N-(5-chloro-2-methoxyphenyl)-4-(isobutyrylamino)benzamide is a small molecule inhibitor of HDACs that has potential therapeutic applications in cancer, neurodegenerative diseases, and other conditions. It works by restoring the acetylation of histone proteins, leading to the activation of tumor suppressor genes and the inhibition of oncogenes. While there are some limitations to using N-(5-chloro-2-methoxyphenyl)-4-(isobutyrylamino)benzamide in lab experiments, it has several advantages and has been extensively studied. There are several future directions for research on N-(5-chloro-2-methoxyphenyl)-4-(isobutyrylamino)benzamide, including the development of more selective HDAC inhibitors and the exploration of its potential therapeutic applications in other diseases.
Synthesemethoden
N-(5-chloro-2-methoxyphenyl)-4-(isobutyrylamino)benzamide can be synthesized using a multi-step process starting from 5-chloro-2-methoxyaniline. The first step involves the conversion of 5-chloro-2-methoxyaniline to 5-chloro-2-methoxybenzoyl chloride. This is followed by the reaction of 5-chloro-2-methoxybenzoyl chloride with isobutyric acid to yield 5-chloro-2-methoxy-N-(2-methylpropyl)benzamide. The final step involves the reaction of 5-chloro-2-methoxy-N-(2-methylpropyl)benzamide with ammonia and acetic anhydride to yield N-(5-chloro-2-methoxyphenyl)-4-(isobutyrylamino)benzamide.
Eigenschaften
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-4-(2-methylpropanoylamino)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O3/c1-11(2)17(22)20-14-7-4-12(5-8-14)18(23)21-15-10-13(19)6-9-16(15)24-3/h4-11H,1-3H3,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOZIWMQOTRYPOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloro-2-methoxyphenyl)-4-[(2-methylpropanoyl)amino]benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

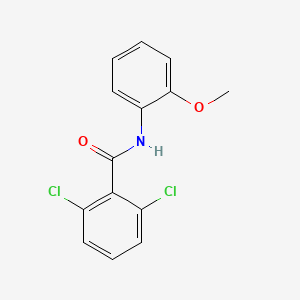


![2-({5-[(4-chloro-3-methylphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B5728069.png)
![2-[2-chloro-3-(dimethylamino)-2-propen-1-ylidene]-1H-indene-1,3(2H)-dione](/img/structure/B5728071.png)
![N'-{[(2-methoxyphenyl)acetyl]oxy}-3-methylbenzenecarboximidamide](/img/structure/B5728078.png)
![1-(4-methylphenyl)-3-{[3-(trifluoromethyl)phenyl]amino}-2-buten-1-one](/img/structure/B5728083.png)
![4-nitrobenzaldehyde [phenyl(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methylene]hydrazone](/img/structure/B5728092.png)
![3-methyl-N-{3-[N-(3-nitrobenzoyl)ethanehydrazonoyl]phenyl}benzamide](/img/structure/B5728097.png)
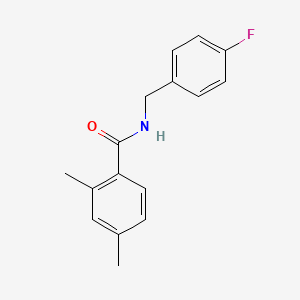
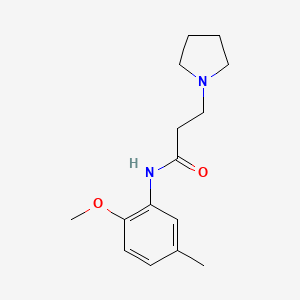
![2-[(2-chlorobenzyl)thio]-N-cyclopropylacetamide](/img/structure/B5728114.png)
![4-[allyl(methylsulfonyl)amino]-N-(3-methylphenyl)benzamide](/img/structure/B5728124.png)
